![molecular formula C21H16BrN5O2S2 B2833717 3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892750-79-7](/img/structure/B2833717.png)
3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
The compound is a cell-permeable triazolothienopyrimidine that acts as a reversible urea transporter B (UT-B)-selective inhibitor . It targets a UT-B intracellular site in a urea-competitive manner .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of lauroyl isothiocyanate with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This compound could serve as a main building block in the synthesis of the target heterocyclic systems .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups. The empirical formula is C20H17N5O2S3 and the molecular weight is 455.58 .Chemical Reactions Analysis
The compound is part of a class of compounds known as thienothiophenes, which consist of two fused thiophene rings . Thienothiophenes can be synthesized via one-pot sulfurative tetramerization of acetophenones .Physical And Chemical Properties Analysis
The compound is a white powder that is soluble in DMSO at 100 mg/mL . It should be stored at 2-8°C and protected from light .Scientific Research Applications
Serotonin Receptor Binding and Inhibition
The compound, as part of the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines family, has shown potential in binding and inhibiting serotonin receptors. Ivachtchenko et al. (2010) synthesized various compounds in this class and evaluated their affinity for the 5-HT6 serotonin receptor. They found that these compounds demonstrate significant affinity and selectivity for this receptor, indicating potential applications in neuropsychiatric disorders treatment (Ivachtchenko et al., 2010).
Antimicrobial Activities
Mittal et al. (2011) synthesized and characterized substituted tricyclic compounds, including derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine. These compounds exhibited significant antibacterial and antifungal activities, suggesting their potential use in combating various microbial infections (Mittal, Sarode, & Vidyasagar, 2011).
Herbicidal Activity
Research by Moran (2003) on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to the given compound, has shown excellent herbicidal activity. This suggests potential applications of these compounds in agricultural sciences for controlling unwanted vegetation (Moran, 2003).
Tuberculostatic Activity
A study by Titova et al. (2019) on structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, related to the chemical compound , showed potential tuberculostatic activity. This indicates a possible role in developing new treatments for tuberculosis (Titova et al., 2019).
Synthesis of Novel Compounds
Davoodnia et al. (2008) focused on synthesizing new pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, demonstrating the versatility of this class of compounds in creating novel pharmaceutical agents (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S2/c1-2-13-4-3-5-15(12-13)23-19-18-17(10-11-30-18)27-20(24-19)21(25-26-27)31(28,29)16-8-6-14(22)7-9-16/h3-12H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZOZERBNHGOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine |
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